molecular formula C22H22N4O5S B2618231 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide CAS No. 899750-97-1

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2618231
CAS RN: 899750-97-1
M. Wt: 454.5
InChI Key: JPSKBQBHFMCSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.
BenchChem offers high-quality N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide is involved in the synthesis of various chemical compounds. For instance, its structural components are seen in the synthesis of dioxidomolybdenum(VI) complexes, where it plays a role in the formation of octahedral geometry in chelates (Takjoo, Ramasami, Mague, Hasani, & Rhyman, 2016). Similarly, this compound's structure is mirrored in pyrazole 1-oxides, showing its relevance in sequential functionalization and synthesis of complex organic structures (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).

Biological Applications and Drug Development

This compound's structure is also significant in drug development, particularly in the synthesis of potential therapeutic agents. For example, its related compounds have been explored for their inhibitory activities and potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016). Additionally, related structures have been investigated for their antimicrobial activities, demonstrating the broad applicability of such compounds in the medical field (La, Wang, & Xue, 2020).

Pharmaceutical Research

In pharmaceutical research, compounds with similar structures have been explored for their memory-enhancing properties, indicating the potential for N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide in developing drugs targeting cognitive disorders (Dyck et al., 2017).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-14-3-7-16(8-4-14)26-20(18-12-32(29,30)13-19(18)25-26)24-22(28)21(27)23-11-15-5-9-17(31-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKBQBHFMCSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.